![molecular formula C26H28N2OS2 B2897982 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide CAS No. 325988-49-6](/img/structure/B2897982.png)
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several notable substructures, including a benzothiazole, a benzothiophene, and an adamantane moiety. Benzothiazoles are aromatic heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities . Adamantane is a diamondoid of ten carbon atoms connected in a diamond lattice, and its derivatives have been used in various fields, including medicine .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the adamantane moiety could impact its solubility and stability .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Adamantane derivatives, including N-substituted carboxamides and benzothiazole compounds, have been synthesized through various chemical methods. These compounds have been explored for their potential applications in medicinal chemistry and materials science. For instance, the synthesis of benzimidazole-5(6)-carboxamide derivatives incorporating adamantane moiety has been performed, highlighting the versatile synthetic routes for incorporating adamantane into various chemical structures (Soselia et al., 2020). Similarly, the catalytic synthesis of N-aryladamantane-1-carboxamides has been achieved, demonstrating the chemical reactivity and potential utility of adamantane-containing compounds (Shishkin et al., 2020).
Applications in Medicinal Chemistry
Several adamantane-based compounds have been investigated for their biological activities, including antimicrobial, antitumor, and antiviral properties. For example, novel thiazole derivatives bearing adamantane and benzothiophen moieties have been synthesized and shown to exhibit significant antitumor activity (Ostapiuk et al., 2017). Additionally, adamantane-1-carboxylic acid derivatives have been explored as ceramide kinase inhibitors, indicating their potential for controlling ceramide metabolism in cancer therapy (Graf et al., 2008).
Material Science Applications
Adamantane and its derivatives have also found applications in materials science, such as in the synthesis of microporous polybenzimidazoles for gas adsorption and separation technologies. These materials exhibit significant sorption capacities for CO2, H2, and organic vapors, highlighting the utility of adamantane-based structures in environmental and energy-related applications (Zhang et al., 2015).
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been known to inhibit various targets such as dihydroorotase , DNA gyrase , uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB) , and others. These targets play crucial roles in various biological processes, including DNA replication, cell wall synthesis, and metabolic processes.
Mode of Action
Benzothiazole derivatives generally work by binding to their target proteins and inhibiting their function . This can lead to disruption of essential biological processes, resulting in the death of the pathogen or the halt of disease progression.
Biochemical Pathways
Given the targets inhibited by benzothiazole derivatives, it can be inferred that the compound may affect pathways related to dna replication, cell wall synthesis, and various metabolic processes .
Pharmacokinetics
A study on similar benzothiazole derivatives indicated a favourable pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound significantly impact its bioavailability and therapeutic efficacy.
Result of Action
Based on the known effects of benzothiazole derivatives, it can be inferred that the compound may lead to the death of the pathogen or halt disease progression by disrupting essential biological processes .
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2OS2/c29-25(26-12-15-9-16(13-26)11-17(10-15)14-26)28-24-22(18-5-1-3-7-20(18)30-24)23-27-19-6-2-4-8-21(19)31-23/h2,4,6,8,15-17H,1,3,5,7,9-14H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAPIGGEWZBBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C6=NC7=CC=CC=C7S6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
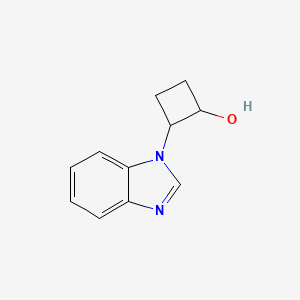

![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid](/img/structure/B2897904.png)
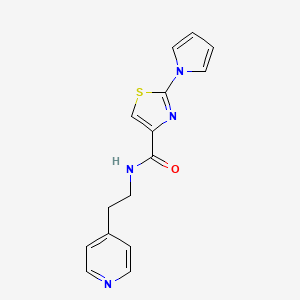

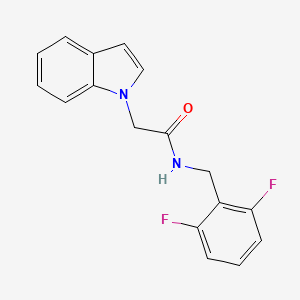
![6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2897910.png)
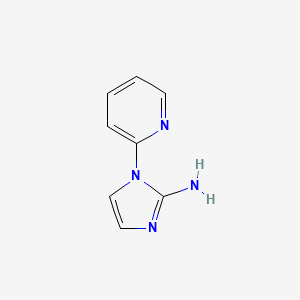
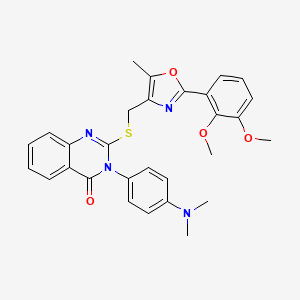
![2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B2897914.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2897915.png)
![4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide](/img/structure/B2897918.png)

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2897922.png)
